molecular formula C10H9BrO2 B1267349 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one CAS No. 5411-61-0

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Cat. No.: B1267349
CAS No.: 5411-61-0
M. Wt: 241.08 g/mol
InChI Key: OJDMKCLDADYDRL-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles

A study by Martins (2002) explored the regiospecific allylic mono- and dibromination of compounds related to 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. This research showed the synthesis of a series of brominated compounds in high purity and good yields (70-95%), which demonstrates their potential usefulness in heterocyclic synthesis. This indicates the role of such brominated compounds in the synthesis of diverse heterocycles, an important area in organic chemistry (Martins, 2002).

Role in Synthesis of Antimicrobial Agents

In a 2021 study, Sherekar et al. synthesized compounds related to this compound. These compounds were characterized by physical and spectral data, and their antimicrobial activities were evaluated. The study highlights the potential of these brominated compounds in the development of new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Stability Studies

Bradshaw, Jones, and Nongrum (1991) investigated the stability of alkoxy-substituted inden-2-ones, which are structurally similar to this compound. The study provided insights into the stability of these compounds, which is crucial for their practical applications in chemical synthesis and pharmaceutical development (Bradshaw, Jones, & Nongrum, 1991).

Development of Polymerization Catalysts

A study by Izmer et al. (2006) on substituted indenes, closely related to the compound , showed their use as starting materials for the synthesis of aryl-substituted indenes. These compounds are significant for the further synthesis of ansa-metallocenes, which are crucial components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).

Exploration in Red Algae

Research by Ma et al. (2007) on bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from red algae Rhodomela confervoides, provides insights into the natural occurrence and potential applications of brominated compounds similar to this compound. Such studies expand our understanding of naturally occurring brominated compounds and their potential applications (Ma et al., 2007).

Safety and Hazards

The safety data for “4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with kinase enzymes, which are crucial for phosphorylation processes . These interactions can influence the activity of the enzymes, potentially leading to inhibition or activation depending on the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways by interacting with specific proteins involved in these pathways . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. The compound’s metabolism can also lead to the formation of active or inactive metabolites, which can further modulate its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and its potential effects on various tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

4-bromo-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDMKCLDADYDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278998
Record name 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-61-0
Record name 5411-61-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-methoxy-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.